molecular formula C28H30N2O10 B11056735 Ethyl 5-{1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(4-methoxybenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(4-methoxybenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11056735
M. Wt: 554.5 g/mol
InChI Key: WOKOQNNLOTVSNO-UHFFFAOYSA-N
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Description

ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features multiple functional groups, including benzodioxole, methoxybenzyl, and pyridinecarboxylate moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE likely involves multiple steps, including the formation of the benzodioxole and pyridinecarboxylate rings, followed by the introduction of the methoxybenzyl and amino groups. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential therapeutic effects.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxole derivatives, pyridinecarboxylates, and methoxybenzyl-containing molecules.

Uniqueness

The uniqueness of ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C28H30N2O10

Molecular Weight

554.5 g/mol

IUPAC Name

ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C28H30N2O10/c1-5-38-28(34)19-13-30-27(33)22(23(19)32)17(11-21(31)29-12-15-6-8-16(35-2)9-7-15)18-10-20(36-3)25-26(24(18)37-4)40-14-39-25/h6-10,13,17H,5,11-12,14H2,1-4H3,(H,29,31)(H2,30,32,33)

InChI Key

WOKOQNNLOTVSNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)OC)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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